Cas no 1803855-62-0 (3-Ethoxy-5-fluoro-4-iodopyridine)

3-Ethoxy-5-fluoro-4-iodopyridine 化学的及び物理的性質
名前と識別子
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- 3-Ethoxy-5-fluoro-4-iodopyridine
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- インチ: 1S/C7H7FINO/c1-2-11-6-4-10-3-5(8)7(6)9/h3-4H,2H2,1H3
- InChIKey: ZKHZURIMFBJMPX-UHFFFAOYSA-N
- SMILES: IC1C(=CN=CC=1OCC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 125
- トポロジー分子極性表面積: 22.1
- XLogP3: 1.9
3-Ethoxy-5-fluoro-4-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029006700-1g |
3-Ethoxy-5-fluoro-4-iodopyridine |
1803855-62-0 | 95% | 1g |
$3,039.75 | 2022-04-02 | |
Alichem | A029006700-250mg |
3-Ethoxy-5-fluoro-4-iodopyridine |
1803855-62-0 | 95% | 250mg |
$1,048.60 | 2022-04-02 | |
Alichem | A029006700-500mg |
3-Ethoxy-5-fluoro-4-iodopyridine |
1803855-62-0 | 95% | 500mg |
$1,735.55 | 2022-04-02 |
3-Ethoxy-5-fluoro-4-iodopyridine 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
3-Ethoxy-5-fluoro-4-iodopyridineに関する追加情報
3-Ethoxy-5-fluoro-4-iodopyridine: A Comprehensive Overview
3-Ethoxy-5-fluoro-4-iodopyridine (CAS No. 1803855-62-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This compound, characterized by its unique pyridine ring structure with substituents at positions 3, 4, and 5, exhibits a range of intriguing chemical and physical properties. Recent advancements in synthetic methodologies and computational modeling have further elucidated its potential applications in drug discovery and materials development.
The synthesis of 3-Ethoxy-5-fluoro-4-iodopyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic strategies. Researchers have employed various methods, including nucleophilic aromatic substitution and coupling reactions, to achieve high yields and purity. The presence of an ethoxy group at position 3, a fluoro group at position 5, and an iodine atom at position 4 introduces significant electronic and steric effects, which are critical for its reactivity and functionality.
Recent studies have highlighted the importance of 3-Ethoxy-5-fluoro-4-iodopyridine in the development of novel pharmaceutical agents. Its ability to act as a precursor in the synthesis of bioactive molecules has been extensively explored. For instance, the compound has been utilized in the construction of heterocyclic frameworks that exhibit potent anti-inflammatory and anticancer activities. These findings underscore its role as a valuable building block in medicinal chemistry.
In addition to its pharmaceutical applications, 3-Ethoxy-5-fluoro-4-iodopyridine has also found relevance in materials science. The compound's electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent research has demonstrated its potential as a component in organic field-effect transistors (OFETs), where it contributes to enhanced charge transport properties.
The structural versatility of 3-Ethoxy-5-fluoro-4-iodopyridine has also made it a valuable tool in synthetic organic chemistry. Its ability to undergo various transformations, such as cross-coupling reactions and cyclization processes, has facilitated the construction of complex molecular architectures. These advancements have been made possible by the integration of cutting-edge catalytic systems and green chemistry principles.
From an environmental perspective, the synthesis and application of 3-Ethoxy-5-fluoro-4-iodopyridine have been optimized to minimize ecological impact. Researchers have adopted sustainable practices, including the use of recyclable catalysts and solvent systems, to ensure that the compound's production aligns with global sustainability goals.
In conclusion, 3-Ethoxy-5-fluoro-4-ioprydine (CAS No. 1803855620) stands as a testament to the ingenuity and progress in modern chemical research. Its diverse applications across multiple disciplines highlight its significance as a key compound in contemporary science. As research continues to uncover new possibilities for this compound, it is poised to play an even greater role in shaping future advancements in chemistry and related fields.
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